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Introduction
Prephenate aminotransferase (PAT) is a key enzyme in the biosynthesis of the aromatic amino

acids phenylalanine and tyrosine in many microorganisms and plants.[1][2] It catalyzes the

transfer of an amino group from an amino acid donor, typically L-glutamate or L-aspartate, to

prephenate, forming L-arogenate. This pathway is a crucial branch point in aromatic amino acid

metabolism and represents a potential target for the development of novel herbicides and

antimicrobial agents. Accurate and reliable enzymatic assays are essential for characterizing

PAT activity, screening for inhibitors, and understanding its role in metabolic pathways.

These application notes provide a detailed protocol for a continuous spectrophotometric assay

for prephenate aminotransferase. The method is based on a coupled enzyme reaction where

the product of the PAT reaction, arogenate, is subsequently oxidized by arogenate

dehydrogenase (ADH), leading to the reduction of NADP⁺ to NADPH. The increase in

absorbance at 340 nm, corresponding to the formation of NADPH, allows for the continuous

monitoring of PAT activity.

Principle of the Assay
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The enzymatic assay for prephenate aminotransferase is a coupled assay involving two

sequential enzymatic reactions:

Prephenate Aminotransferase (PAT) Reaction: Prephenate + L-Amino Acid Donor (e.g., L-

Glutamate) -> L-Arogenate + α-Keto Acid (e.g., α-Ketoglutarate)

Arogenate Dehydrogenase (ADH) Coupling Reaction: L-Arogenate + NADP⁺ -> L-Tyrosine +

NADPH + H⁺ + CO₂

The rate of NADPH production in the second reaction is directly proportional to the rate of

arogenate formation in the first reaction, provided that the coupling enzyme (ADH) is present in

sufficient excess. The reaction is monitored by measuring the increase in absorbance at 340

nm, the wavelength at which NADPH has a maximum absorbance.

Data Presentation
The kinetic parameters of prephenate aminotransferase can vary significantly between

organisms and different isozymes. The following table summarizes the kinetic constants for

several recombinant prephenate aminotransferases.
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Enzyme
Source

Amino
Donor

Km
(Prephenate
) (µM)

kcat (s⁻¹)
kcat/Km
(s⁻¹µM⁻¹)

Reference

Rhizobium

meliloti (1β

AAT/PAT)

Glutamate 130 ± 10 15.0 ± 0.5 0.115 [1]

Synechocysti

s sp. PCC

6803

(BCAT/PAT)

Glutamate 200 ± 20 8.0 ± 0.3 0.040 [1]

Streptomyces

avermitilis (S-

DAPAT/PAT)

Glutamate 80 ± 5 5.0 ± 0.2 0.063 [1]

Mycobacteriu

m

tuberculosis

(S-

DAPAT/PAT)

Glutamate 150 ± 15 3.0 ± 0.1 0.020 [1]

Nitrosomonas

europaea (S-

DAPAT/PAT)

Glutamate 100 ± 10 1.2 ± 0.1 0.012 [1]

Experimental Protocols
Reagent Preparation

50 mM HEPES Buffer (pH 8.0): Dissolve 11.92 g of HEPES in 800 mL of deionized water.

Adjust the pH to 8.0 with 1 M NaOH. Bring the final volume to 1 L with deionized water. Store

at 4°C.

10 mM Prephenate Stock Solution: Prepare fresh by dissolving the appropriate amount of

prephenate salt (e.g., barium prephenate) in 50 mM HEPES buffer (pH 8.0). The

concentration should be confirmed spectrophotometrically.
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100 mM L-Glutamate Stock Solution: Dissolve 1.47 g of L-glutamic acid in 80 mL of

deionized water. Adjust the pH to 8.0 with 1 M NaOH. Bring the final volume to 100 mL with

deionized water. Store at -20°C.

10 mM NADP⁺ Stock Solution: Dissolve 76.5 mg of NADP⁺ sodium salt in 10 mL of

deionized water. Store in small aliquots at -20°C, protected from light.

Arogenate Dehydrogenase (ADH): A purified, tyrosine-insensitive arogenate dehydrogenase

is required as the coupling enzyme.[1] The concentration should be determined, and it

should be stored under conditions that maintain its activity. A stock solution of approximately

1 mg/mL is recommended.

Prephenate Aminotransferase (PAT) Enzyme Sample: The enzyme sample can be a purified

protein or a cell-free extract containing PAT activity. The sample should be kept on ice.

Assay Procedure
Reaction Mixture Preparation: Prepare a master mix for the desired number of assays. For a

final reaction volume of 1 mL, the components should be added in the following order:

850 µL of 50 mM HEPES buffer (pH 8.0)

10 µL of 10 mM NADP⁺ stock solution (final concentration: 100 µM)

A suitable volume of purified arogenate dehydrogenase (e.g., 40 nM final concentration)

A suitable volume of L-glutamate stock solution (e.g., final concentration of 1-10 mM)

A suitable volume of the prephenate aminotransferase enzyme sample.

Pre-incubation: Mix the contents gently by inverting the tube or by pipetting. Pre-incubate the

reaction mixture for 5 minutes at 30°C to allow the temperature to equilibrate and to

consume any endogenous substrates that might interfere with the assay.

Initiation of the Reaction: Initiate the reaction by adding a suitable volume of the prephenate

stock solution (e.g., to achieve a final concentration range of 50 µM to 1 mM, depending on

the expected Km).
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Spectrophotometric Monitoring: Immediately after adding prephenate, mix the solution and

start monitoring the increase in absorbance at 340 nm using a spectrophotometer with a

temperature-controlled cuvette holder set at 30°C. Record the absorbance for at least 5-10

minutes.

Control Reactions: To ensure the observed activity is specific to prephenate

aminotransferase, perform the following control reactions:

No PAT enzyme: To check for any background reaction.

No prephenate: To ensure the reaction is dependent on the substrate.

No L-glutamate: To confirm the requirement of the amino donor.

Data Analysis
Calculate the initial rate of reaction (v₀): Determine the linear portion of the absorbance

versus time plot. The slope of this linear region represents the rate of NADPH formation

(ΔA₃₄₀/min).

Convert the rate to enzyme activity: Use the Beer-Lambert law to convert the rate of change

in absorbance to the rate of NADPH formation.

Activity (µmol/min or U) = (ΔA₃₄₀/min) / (ε * l) * V

ε = Molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹)

l = Path length of the cuvette (typically 1 cm)

V = Total reaction volume in mL

Determine Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and the

maximum velocity (Vmax), perform the assay with varying concentrations of one substrate

(e.g., prephenate) while keeping the other substrates at saturating concentrations. Plot the

initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten

equation using a non-linear regression software. The turnover number (kcat) can be

calculated if the concentration of the enzyme is known (kcat = Vmax / [E]).
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Caption: Biochemical pathway catalyzed by Prephenate Aminotransferase.
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Caption: Experimental workflow for the coupled enzymatic assay of Prephenate

Aminotransferase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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